2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol 2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol
Brand Name: Vulcanchem
CAS No.: 21719-28-8
VCID: VC15973495
InChI: InChI=1S/C10H12N2O3/c13-10(7-11-5-6-11)8-1-3-9(4-2-8)12(14)15/h1-4,10,13H,5-7H2
SMILES:
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol

2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol

CAS No.: 21719-28-8

Cat. No.: VC15973495

Molecular Formula: C10H12N2O3

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol - 21719-28-8

Specification

CAS No. 21719-28-8
Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
IUPAC Name 2-(aziridin-1-yl)-1-(4-nitrophenyl)ethanol
Standard InChI InChI=1S/C10H12N2O3/c13-10(7-11-5-6-11)8-1-3-9(4-2-8)12(14)15/h1-4,10,13H,5-7H2
Standard InChI Key JVKAAEKOBOXXEW-UHFFFAOYSA-N
Canonical SMILES C1CN1CC(C2=CC=C(C=C2)[N+](=O)[O-])O

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol (molecular formula C₁₀H₁₂N₂O₃) consists of three distinct moieties:

  • A three-membered aziridine ring (C₂H₄N), imparting strain-driven reactivity.

  • A 4-nitrophenyl group (–C₆H₄NO₂), contributing electron-withdrawing effects and aromatic stacking potential.

  • An ethanol chain (–CH₂CH₂OH), enabling hydrogen bonding and solubility modulation.

The stereoelectronic interplay between these groups influences the compound’s stability and reactivity. The aziridine’s ring strain (≈24–27 kcal/mol ) facilitates nucleophilic ring-opening reactions, while the nitro group enhances electrophilic character at the para position of the phenyl ring.

Synthetic Pathways and Optimization

Aziridine Ring Formation

The synthesis of aziridine-containing compounds often involves Staudinger-type reactions or ammonia-mediated cyclizations. For example, 2-benzoyl-3-(4-nitrophenyl)aziridine—a structural analog—was synthesized via ammonia treatment of 2,3-dibromo-4-nitrochalcone in ethanol (73% yield) . This method highlights the role of halogen displacement and in situ cyclization:

2,3-Dibromo-4-nitrochalcone+NH32-Benzoyl-3-(4-nitrophenyl)aziridine+HBr\text{2,3-Dibromo-4-nitrochalcone} + \text{NH}_3 \rightarrow \text{2-Benzoyl-3-(4-nitrophenyl)aziridine} + \text{HBr}

Reaction conditions (e.g., NH₄Br as a catalyst, ethanol solvent, 4-day stirring ) are critical for minimizing side reactions.

Functionalization of the Ethanol Backbone

Incorporating the ethanol moiety may involve Grignard reactions or reduction of ketone precursors. For instance, photochromic diazabicyclohexene derivatives were synthesized via three-component reactions between aziridines, aldehydes, and ammonium acetate :

trans-2-Benzoyl-3-(4-nitrophenyl)aziridine+4-DiethoxymethylbenzaldehydeNH4OAcDiazabicyclohexene Derivative\text{trans-2-Benzoyl-3-(4-nitrophenyl)aziridine} + \text{4-Diethoxymethylbenzaldehyde} \xrightarrow{\text{NH}_4\text{OAc}} \text{Diazabicyclohexene Derivative}

This one-pot method achieved yields >65% after silica gel chromatography , suggesting scalability for related ethanol-functionalized aziridines.

Physicochemical Properties and Stability

Spectral Characteristics

  • IR Spectroscopy: Key absorptions include N–H stretches (~3260 cm⁻¹), nitro group vibrations (~1340 cm⁻¹), and C–O bonds (~1130 cm⁻¹) .

  • ¹H NMR: Distinct signals arise from aziridine protons (δ 1.25–1.76 ppm), nitrophenyl aromatics (δ 7.58–8.32 ppm), and ethanol’s hydroxyl group (δ 3.5–4.0 ppm) .

Comparative Analysis with Structural Analogs

The following table contrasts 2-(aziridin-1-yl)-1-(4-nitrophenyl)ethanol with key analogs:

Compound NameStructural FeaturesKey Differentiators
2-Benzoyl-3-(4-nitrophenyl)aziridine Aziridine + nitroaryl + ketoneLacks ethanol chain; higher electrophilicity
6-(4-Nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene Diazabicyclo framework + nitroarylRigid bicyclic structure; photochromic
(1R)-2-Azido-1-(4-nitrophenyl)ethanol Ethanol + azide + nitroarylAzide group enables click chemistry

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